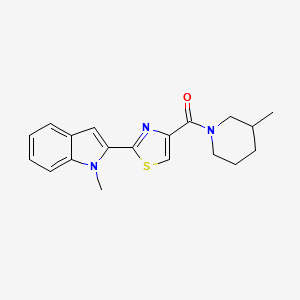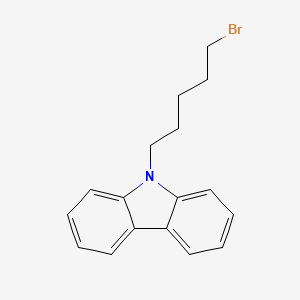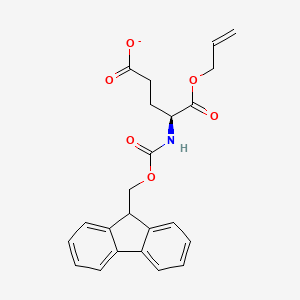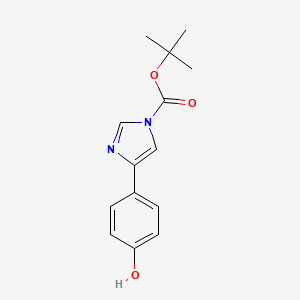![molecular formula C11H15BrFN B14124968 1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine](/img/structure/B14124968.png)
1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine is a chemical compound with the molecular formula C11H13BrFN. It belongs to the class of pyrrolidine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine typically involves the reaction of 1-bromo-2-fluorobenzene with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for 1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are usually carried out in acidic or basic media.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products Formed
Substitution Reactions: The major products are substituted pyrrolidine derivatives.
Oxidation Reactions: The major products are ketones or aldehydes.
Reduction Reactions: The major products are alcohols or amines.
Scientific Research Applications
1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine can be compared with other similar compounds, such as:
- 1-[(1-Bromo-2-chlorophenyl)methyl]pyrrolidine
- 1-[(1-Bromo-2-iodophenyl)methyl]pyrrolidine
- 1-[(1-Bromo-2-methylphenyl)methyl]pyrrolidine
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H15BrFN |
|---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
1-[(1-bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H15BrFN/c12-11(6-2-1-5-10(11)13)9-14-7-3-4-8-14/h1-2,5-6,10H,3-4,7-9H2 |
InChI Key |
QBTOOXWTKYVUIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2(C=CC=CC2F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


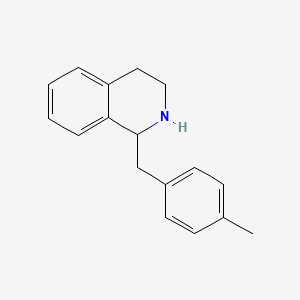
![3-[(4-Tert-butylphenyl)amino]benzamide](/img/structure/B14124897.png)
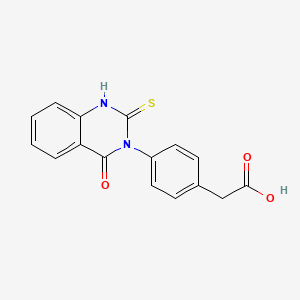
![1H-Pyrazole-5-carboxylic acid, 3-(2-naphthalenyl)-, 2-[(2-hydroxy-1-naphthalenyl)methylene]hydrazide](/img/structure/B14124901.png)

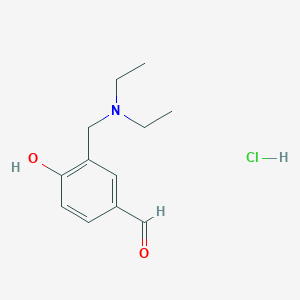
![4-Iodothieno[2,3-d]pyrimidine](/img/structure/B14124922.png)
![4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide](/img/structure/B14124929.png)
![1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124935.png)
